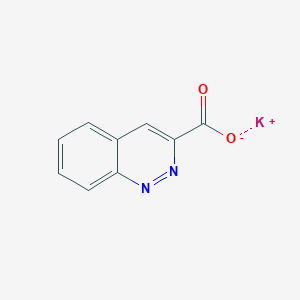
Potassium cinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium cinnoline-3-carboxylate is a chemical compound with the molecular formula C9H7KN2O2 . It is used in the pharmaceutical industry .
Synthesis Analysis
The synthesis of cinnoline derivatives, which include Potassium cinnoline-3-carboxylate, has been achieved through various methods. One approach involves a one-pot microwave-assisted reaction inside natural Lycopodium clavatum sporopollenin (LCS) microcapsules . Another method involves a cascade process that includes the Knoevenagel procedure followed by selective cyclization .Molecular Structure Analysis
The molecular structure of Potassium cinnoline-3-carboxylate consists of a cinnoline core, a carboxylate group, and a potassium ion . The carboxylate group is a common functional group in organic chemistry, consisting of a carbonyl and a hydroxyl group attached to the same carbon .Chemical Reactions Analysis
Cinnoline derivatives, including Potassium cinnoline-3-carboxylate, have been synthesized through various chemical reactions. These reactions often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . In addition, potassium carboxylates may retard the formation of levoglucosan and volatiles by inhibiting the depolymerization reaction and simultaneously accelerate char formation by catalyzing the dehydration reaction .Physical And Chemical Properties Analysis
Potassium cinnoline-3-carboxylate is a solid at room temperature . The carboxyl group in the compound contributes to its acidity, with carboxylic acids being weak acids compared to mineral acids .Mecanismo De Acción
While the specific mechanism of action for Potassium cinnoline-3-carboxylate is not explicitly stated in the sources, it’s worth noting that potassium salts, in general, have been known to bind to and block potassium channels, delaying action potential repolarization, which leads to an increase in action potential duration and an increase in the effective refractory period (ERP) .
Direcciones Futuras
The synthesis of cinnoline derivatives, including Potassium cinnoline-3-carboxylate, continues to be a topic of interest in the field of synthetic organic chemistry due to their versatile applications . Future research may focus on developing more efficient and environmentally friendly synthesis methods .
Propiedades
IUPAC Name |
potassium;cinnoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.K/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHTXPFYSLPIG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium cinnoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)cinnamamide](/img/structure/B2363272.png)
methanone](/img/structure/B2363274.png)
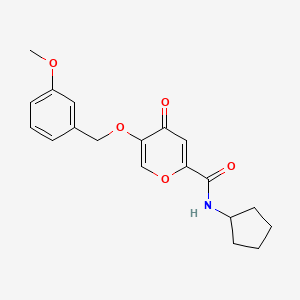
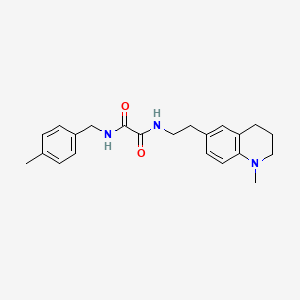

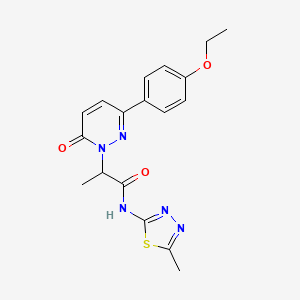
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)
![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![dimethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2363287.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
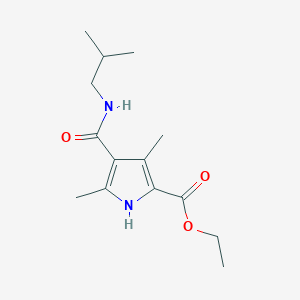
![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)